3-(4-Chloro-2-methylphenoxy)piperidine
Description
3-(4-Chloro-2-methylphenoxy)piperidine is a heterocyclic compound featuring a piperidine ring substituted with a phenoxy group bearing a chlorine atom at the para position and a methyl group at the ortho position of the aromatic ring.
Properties
CAS No. |
954223-28-0 |
|---|---|
Molecular Formula |
C12H16ClNO |
Molecular Weight |
225.71 g/mol |
IUPAC Name |
3-(4-chloro-2-methylphenoxy)piperidine |
InChI |
InChI=1S/C12H16ClNO/c1-9-7-10(13)4-5-12(9)15-11-3-2-6-14-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3 |
InChI Key |
QUYTWEISIMZHED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-2-methylphenoxy)piperidine typically involves the reaction of 4-chloro-2-methylphenol with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Chloro-2-methylphenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in a polar solvent.
Major Products Formed:
Oxidation: Formation of corresponding phenolic compounds.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-(4-Chloro-2-methylphenoxy)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-methylphenoxy)piperidine involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
3-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride
- Key Difference: The phenoxy group has an isopropyl substituent instead of methyl.
- This substitution also enhances lipophilicity (logP), affecting membrane permeability and metabolic stability .
4-(4-Methylphenoxy)piperidine hydrochloride
- Key Difference : The chloro and methyl groups are positioned differently (para-methyl vs. para-chloro/ortho-methyl in the target compound).
- Impact : Electronic effects vary: the chloro group is electron-withdrawing, while methyl is electron-donating. This alters the aromatic ring’s reactivity and interactions with biological targets, such as dopamine transporters (DATs) .
BF 2649 (1-[3-[3-(4-Chlorophenyl)propoxy]propyl]-piperidine hydrochloride)
- Key Difference : A propyl chain links the piperidine and chlorophenyl groups.
- Impact : The extended alkyl chain improves solubility in polar solvents (e.g., water, DMSO) but may reduce CNS penetration due to increased molecular weight (341.32 g/mol vs. ~250–280 g/mol for simpler analogues) .
3-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine Hydrochloride
- Key Difference : Additional methyl groups at the 3,5-positions and an ethyl spacer.
- Impact: Increased steric bulk and altered conformation may hinder binding to flat binding pockets.
Physicochemical Properties
*Estimated values based on analogues in and .
Biological Activity
3-(4-Chloro-2-methylphenoxy)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound includes a piperidine ring substituted with a phenoxy group. This substitution is significant as it influences the compound's interaction with biological targets.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets, particularly in the context of cancer therapy and antiviral activity. The phenoxy group enhances the compound's ability to interact with cellular receptors and enzymes, which can lead to various biological responses .
Anticancer Activity
Recent studies have highlighted the potential of piperidine derivatives, including this compound, as anticancer agents. A series of related compounds have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. For instance, compounds derived from piperidine structures have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Table 1: Cytotoxic Activity of Piperidine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | H929 (Multiple Myeloma) | TBD | |
| Compound II | MV-4-11 (Acute Myeloid Leukemia) | TBD | |
| Compound III | HCT116 (Colon Cancer) | TBD |
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against coronaviruses. A study on structurally similar piperidine derivatives revealed that some analogs exhibited micromolar activity against SARS-CoV-2 by inhibiting the main protease (Mpro), which is crucial for viral replication .
Table 2: Antiviral Activity Against Coronaviruses
Case Studies
- Cytotoxic Evaluation : In vitro studies demonstrated that piperidine derivatives, including this compound, were effective in reducing cell viability in various cancer cell lines. The efficacy was measured using standard assays such as MTT or Trypan Blue exclusion methods.
- Antiviral Screening : A detailed structure-activity relationship (SAR) analysis was conducted on a series of piperidines, where the antiviral activity was assessed against human coronavirus strains. The findings indicated that modifications to the piperidine core could enhance antiviral potency, suggesting avenues for further research and development .
Q & A
Basic Questions
Q. What are the key considerations for optimizing the synthesis of 3-(4-Chloro-2-methylphenoxy)piperidine to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For analogous piperidine derivatives, yields are enhanced using polar aprotic solvents (e.g., dichloromethane) under basic conditions (e.g., NaOH) at controlled temperatures (20–25°C) . Purification via column chromatography or recrystallization improves purity (>99%), as demonstrated in structurally related compounds . Monitoring reaction progress with TLC or HPLC ensures intermediate stability and minimizes side reactions.
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Key safety measures include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols/dust .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : A combination of techniques ensures accurate characterization:
- NMR Spectroscopy : H/C NMR confirms structural integrity and substitution patterns .
- HPLC-MS : Validates purity and molecular weight .
- Elemental Analysis : Corroborates empirical formula .
- Melting Point : Consistency with literature values indicates purity .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer : SHELX programs (e.g., SHELXL) enable high-resolution refinement of crystal structures. For complex derivatives, phase annealing in SHELX-90 improves phase determination in large structures, while ORTEP-3 generates accurate thermal ellipsoid models . Multi-solution approaches address challenges like twinning or low-resolution data .
Q. What mechanistic insights guide the design of regioselective reactions involving this compound?
- Methodological Answer : Kinetic vs. thermodynamic control dictates regioselectivity. For example, steric hindrance at the piperidine nitrogen favors substitution at the para-chloro position . Intermediate trapping (e.g., using H₂O₂ in acidic conditions) and DFT calculations identify transition states, as shown in analogous sulfonyl-piperidine syntheses .
Q. How should researchers address contradictions between observed bioactivity and theoretical predictions for this compound?
- Methodological Answer : Discrepancies often arise from impurities or stereochemical factors. Orthogonal validation methods include:
- Chiral HPLC : Resolves enantiomeric contributions .
- Docking Studies : Reassess binding poses using crystallographic data .
- In Vitro Assays : Compare activity across purified batches to isolate confounding variables .
Q. What solvent systems maximize efficiency in catalytic modifications of this compound?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions, while ethers (THF) stabilize Grignard intermediates . For Pd-catalyzed cross-couplings, toluene/water biphasic systems improve yield by phase-transfer catalysis, as seen in aryl-piperidine syntheses .
Q. Which strategies are effective for resolving racemic mixtures of this compound?
- Methodological Answer :
- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak®) with hexane/IPA mobile phases .
- Diastereomeric Salt Formation : React with enantiopure acids (e.g., tartaric acid) and recrystallize .
- Enzymatic Resolution : Lipases selectively acylate one enantiomer, as demonstrated in trans-piperidine derivatives .
Notes
- Focused on methodological rigor, separating basic/advanced tiers.
- Integrated crystallographic (SHELX), synthetic, and analytical evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
